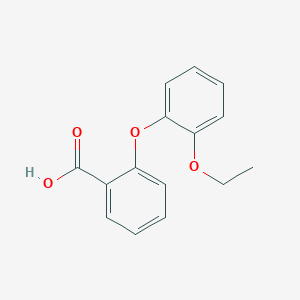

2-(2-Ethoxyphenoxy)benzoic acid

Description

2-(2-Ethoxyphenoxy)benzoic acid is a benzoic acid derivative featuring a 2-ethoxyphenoxy substituent at the 2-position of the benzene ring. This structural motif confers unique physicochemical and biological properties, making it relevant in pharmaceutical synthesis and materials science.

Properties

IUPAC Name |

2-(2-ethoxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-2-18-13-9-5-6-10-14(13)19-12-8-4-3-7-11(12)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTUVUFIWSPYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyphenoxy)benzoic acid typically involves the reaction of 2-ethoxyphenol with 2-bromobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the bromobenzoic acid, leading to the formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate in

Biological Activity

2-(2-Ethoxyphenoxy)benzoic acid, with the molecular formula C16H18O4, is an organic compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a benzoic acid moiety linked to a 2-ethoxyphenoxy group, suggests a range of applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's structure allows it to participate in various chemical reactions, enhancing its biological activity. It can undergo oxidation, reduction, and nucleophilic substitution reactions, which can modify its reactivity and interaction with biological targets.

Anti-inflammatory Effects

Research indicates that compounds with similar structures can act as receptor antagonists for leukotriene B4 (LTB4), a mediator involved in inflammatory responses. For example, certain diaryl ether carboxylic acids have shown potent binding to human neutrophils and inhibition of LTB4-induced responses . This suggests that this compound may possess anti-inflammatory properties worth investigating further.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to receptors involved in glucose metabolism and inflammation.

- Enzyme Inhibition : It could inhibit enzymes that play critical roles in metabolic pathways or inflammatory processes.

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies on structural analogs have shown promising results in inhibiting LTB4-induced neutrophil activation. For instance, a related compound displayed an IC50 value of 17 nM for binding to human neutrophils, indicating strong receptor affinity .

- Animal Models : In vivo studies involving similar compounds have demonstrated their efficacy in reducing inflammation and modulating immune responses. These findings provide a basis for hypothesizing similar effects for this compound.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| Repaglinide | Ethoxy group with carbamoyl moiety | Used for diabetes treatment; hypoglycemic effects |

| LY255283 | Diaryl ether carboxylic acid | Potent LTB4 receptor antagonist |

| Salicylic Acid | Hydroxyl and carboxylic groups | Commonly used anti-inflammatory and analgesic agent |

This table illustrates how variations in structure can lead to different biological activities and therapeutic uses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Differences :

- The chloro substituent in 2-[(2-Chloroethoxy)carbonyl]benzoic acid introduces electron-withdrawing effects, increasing acidity (lower pKa) relative to ethoxyphenoxy derivatives .

Physicochemical Properties

Notes:

- 2-ETHOXY BENZOIC ACID’s simpler structure improves solubility in ethanol, making it more suitable for pharmaceutical formulations .

Reactivity Insights :

- Ethoxyphenoxy derivatives are prone to oxidative degradation, whereas chloroethoxy analogues exhibit greater stability under acidic conditions .

Comparison :

- Ethoxyphenoxy derivatives may offer tailored pharmacokinetics due to their balanced lipophilicity, whereas chloro-substituted analogues could enhance target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.